molecular formula C11H8FNO2 B1464015 3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione CAS No. 259654-28-9

3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione

Cat. No. B1464015
M. Wt: 205.18 g/mol
InChI Key: OCRZOVATETYQAU-YVMONPNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine-2,5-dione is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . It’s available for purchase from various chemical suppliers.


Synthesis Analysis

The synthesis of pyrrolidine-2,5-dione derivatives involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . A specific synthesis method for “3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione” is not available in the retrieved data.

Scientific Research Applications

Synthesis and Organic Chemistry

  • Pyrrolidine-2,5-dione derivatives, including those related to 3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione, are extensively studied in organic synthesis and medicinal chemistry. One study highlights the conversion of 3,4-dihydroxypyrrolidine-2,5-dione to maleimide, exploring the thermodynamics and kinetics impacting this reaction, which is crucial in understanding the properties and synthesis of these compounds (Yan et al., 2018).

Structural Analysis and Crystallography

  • The structure of 3(4-pyridil-methyl)amino-pyrrolidine-2,5-dione, a compound closely related to 3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione, has been determined using X-ray crystallography. This research provides insights into the molecular packing and hydrogen bonding networks of succinimide derivatives, which is essential for understanding the physical and chemical properties of these compounds (Argay et al., 1999).

Pharmaceutical Chemistry

  • Pyrrolidine-2,5-dione derivatives have been explored for their potential pharmaceutical applications. One study describes the synthesis of 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione, showing moderate antibacterial activity against S. aureus and E. coli, indicating the potential of these compounds in developing new antibacterial agents (Angelov et al., 2023).

Bioactivity and Medicinal Applications

  • The bioactivity of novel pyrrolidine-2,4-dione derivatives has been investigated. For instance, a study on the synthesis and bioactivity of 1-(substituted phenyl)-3-[α-(alkyloxyimino)benzylidene]pyrrolidine-2,4-dione derivatives revealed inhibitory activity against certain plant species, suggesting potential applications in agriculture and biocontrol (Zheng et al., 2011).

Chemical Properties and Reactions

  • Pyrrolidine-2,5-dione and its derivatives are involved in various chemical reactions, contributing to a deeper understanding of their chemical behavior. A study on the reaction between N-Isocyaniminotriphenylphosphorane, aldimines, Meldrum's acid, and water for the synthesis of N-aminopyrrolidine-2,5-diones shows the versatility of these compounds in synthetic chemistry (Adib et al., 2011).

Safety And Hazards

The safety data sheet for a similar compound, “3-(4-FLUORO-PHENYL)-PYRROLIDINE”, suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

(3Z)-3-[(4-fluorophenyl)methylidene]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c12-9-3-1-7(2-4-9)5-8-6-10(14)13-11(8)15/h1-5H,6H2,(H,13,14,15)/b8-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRZOVATETYQAU-YVMONPNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=C(C=C2)F)C(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=C/C2=CC=C(C=C2)F)/C(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione
Reactant of Route 3
Reactant of Route 3
3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione
Reactant of Route 4
3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione
Reactant of Route 5
Reactant of Route 5
3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione
Reactant of Route 6
3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione

Citations

For This Compound
1
Citations
H Mizufune, M Nakamura, H Mitsudera - Tetrahedron, 2006 - Elsevier
The discovery of a new Pd-catalyzed benzannulation reaction of bisbenzylidenesuccinimide during process research on arylnaphthalene lignan aza-analogues is described. An …
Number of citations: 26 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.